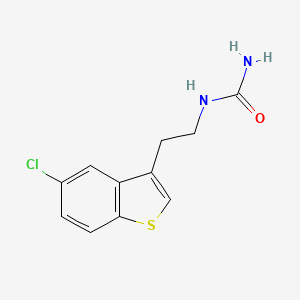![molecular formula C8H14OS2 B14693217 (1,4-Dithiaspiro[4.4]nonan-2-yl)methanol CAS No. 35128-31-5](/img/structure/B14693217.png)
(1,4-Dithiaspiro[4.4]nonan-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dithiaspiro[4.4]nonane-2-methanol is a chemical compound with the molecular formula C8H16OS2. It belongs to the family of spiro compounds and features a spiro[4.4]nonane skeleton with dithiaborane side chains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dithiaspiro[4.4]nonane-2-methanol typically involves the use of 1,3-dithiane as a starting material. The process begins with the reaction of 1,3-dithiane with n-butyllithium in dry tetrahydrofuran under a nitrogen atmosphere. This reaction is followed by the addition of 1-bromo-3-chloropropane, which leads to the formation of the spiro compound . The reaction conditions include maintaining low temperatures using a methanol-dry ice bath and gradually raising the temperature to room temperature.
Industrial Production Methods
Industrial production methods for 1,4-Dithiaspiro[4.4]nonane-2-methanol are not well-documented in the available literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,4-Dithiaspiro[4.4]nonane-2-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Dithiaspiro[4.4]nonane-2-methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex spiro compounds.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dithiaspiro[4.4]nonane-2-methanol involves its interaction with molecular targets such as enzymes and proteins. The compound’s unique spiro structure allows it to fit into specific binding sites, thereby modulating the activity of the target molecules. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.4]nonane-2-methanol: Contains oxygen atoms instead of sulfur atoms in the spiro ring.
1,3-Dithiane: A simpler dithiane compound used as a starting material for the synthesis of 1,4-Dithiaspiro[4.4]nonane-2-methanol.
Uniqueness
1,4-Dithiaspiro[4.4]nonane-2-methanol is unique due to its spiro[4.4]nonane skeleton with dithiaborane side chains, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various scientific research applications and distinguishes it from other similar compounds .
Properties
CAS No. |
35128-31-5 |
|---|---|
Molecular Formula |
C8H14OS2 |
Molecular Weight |
190.3 g/mol |
IUPAC Name |
1,4-dithiaspiro[4.4]nonan-3-ylmethanol |
InChI |
InChI=1S/C8H14OS2/c9-5-7-6-10-8(11-7)3-1-2-4-8/h7,9H,1-6H2 |
InChI Key |
WVUHQTLFSMXALT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)SCC(S2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


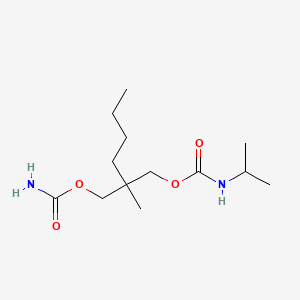
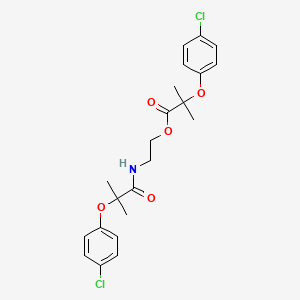
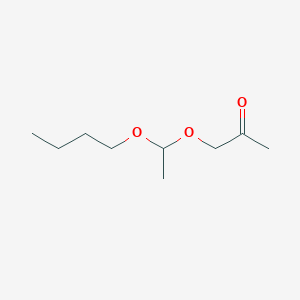

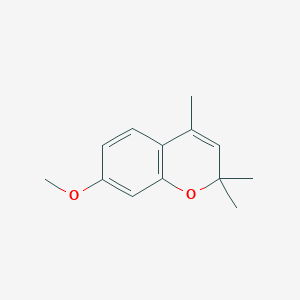
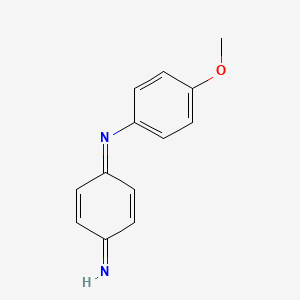

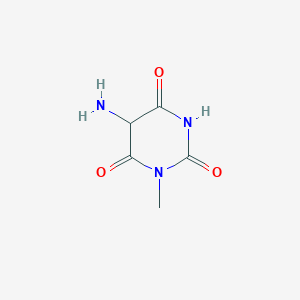
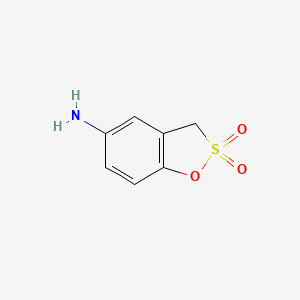
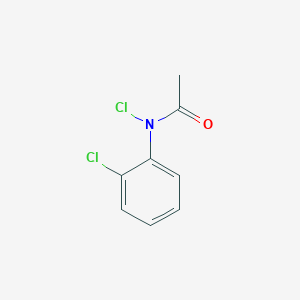
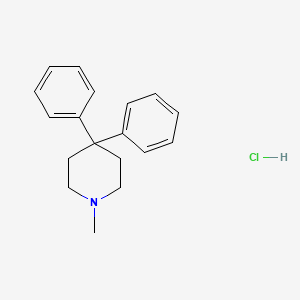
![1-Amino-2-methyl-1H-imidazo[1,2-a]pyridin-4-ium bromide](/img/structure/B14693198.png)
